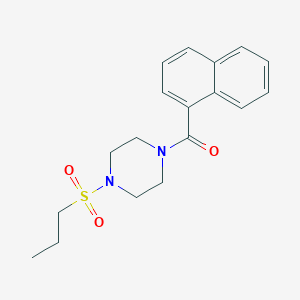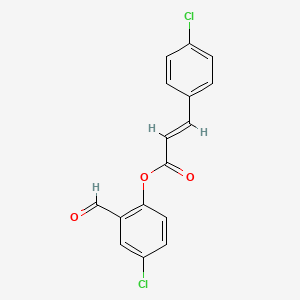![molecular formula C15H19NO2 B5762690 1-[3-(2-methoxyphenyl)acryloyl]piperidine](/img/structure/B5762690.png)
1-[3-(2-methoxyphenyl)acryloyl]piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(2-methoxyphenyl)acryloyl]piperidine, also known as MAP, is a chemical compound that has attracted the attention of researchers due to its potential therapeutic properties. MAP is a piperidine derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been explored.
作用机制
The mechanism of action of 1-[3-(2-methoxyphenyl)acryloyl]piperidine is not fully understood, but it is believed to involve the inhibition of the NF-κB signaling pathway and the activation of the p38 1-[3-(2-methoxyphenyl)acryloyl]piperidineK signaling pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation and cell survival. The p38 1-[3-(2-methoxyphenyl)acryloyl]piperidineK signaling pathway is involved in the regulation of cell proliferation, differentiation, and apoptosis. By modulating these pathways, 1-[3-(2-methoxyphenyl)acryloyl]piperidine may be able to reduce inflammation and induce apoptosis in cancer cells.
Biochemical and physiological effects:
1-[3-(2-methoxyphenyl)acryloyl]piperidine has been shown to have a number of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, the reduction of pain, and the induction of apoptosis in cancer cells. 1-[3-(2-methoxyphenyl)acryloyl]piperidine has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects. In addition, 1-[3-(2-methoxyphenyl)acryloyl]piperidine has been shown to have low toxicity and good pharmacokinetic properties, which make it a promising candidate for further development as a therapeutic agent.
实验室实验的优点和局限性
1-[3-(2-methoxyphenyl)acryloyl]piperidine has several advantages for lab experiments, including its high purity, low toxicity, and good solubility in water and organic solvents. However, 1-[3-(2-methoxyphenyl)acryloyl]piperidine also has some limitations, including its relatively high cost and the need for specialized equipment and expertise for its synthesis.
未来方向
There are several future directions for research on 1-[3-(2-methoxyphenyl)acryloyl]piperidine, including the development of more efficient and cost-effective synthesis methods, the exploration of its potential as a therapeutic agent for other diseases, and the investigation of its mechanism of action at the molecular level. In addition, the development of 1-[3-(2-methoxyphenyl)acryloyl]piperidine derivatives with improved pharmacokinetic properties and therapeutic efficacy may also be an area of interest for future research.
Conclusion:
In conclusion, 1-[3-(2-methoxyphenyl)acryloyl]piperidine is a chemical compound that has potential therapeutic properties for the treatment of inflammatory diseases and cancer. Its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research on 1-[3-(2-methoxyphenyl)acryloyl]piperidine is warranted to fully understand its therapeutic potential and to develop more effective and affordable treatments for these diseases.
合成方法
The synthesis of 1-[3-(2-methoxyphenyl)acryloyl]piperidine can be achieved through various methods, including the Wittig reaction, Knoevenagel condensation, and Michael addition. The Wittig reaction involves the reaction of an aldehyde with a phosphonium ylide to form an alkene. The Knoevenagel condensation involves the reaction of an aldehyde or ketone with a carbonyl compound to form an α,β-unsaturated carbonyl compound. The Michael addition involves the reaction of a Michael acceptor with a nucleophile to form a new carbon-carbon bond. These methods have been used to synthesize 1-[3-(2-methoxyphenyl)acryloyl]piperidine with good yields and high purity.
科学研究应用
1-[3-(2-methoxyphenyl)acryloyl]piperidine has been studied extensively for its potential therapeutic properties, including its anti-inflammatory, analgesic, and antitumor effects. 1-[3-(2-methoxyphenyl)acryloyl]piperidine has been shown to inhibit the production of pro-inflammatory cytokines and reduce pain in animal models. 1-[3-(2-methoxyphenyl)acryloyl]piperidine has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. These findings suggest that 1-[3-(2-methoxyphenyl)acryloyl]piperidine has potential as a therapeutic agent for the treatment of inflammatory diseases and cancer.
属性
IUPAC Name |
(E)-3-(2-methoxyphenyl)-1-piperidin-1-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-18-14-8-4-3-7-13(14)9-10-15(17)16-11-5-2-6-12-16/h3-4,7-10H,2,5-6,11-12H2,1H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABJWBHHWQDWHJS-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxyphenyl)-1-(piperidin-1-yl)prop-2-en-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-fluorophenyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5762612.png)
![4-{[3-(benzyloxy)benzyl]amino}phenol](/img/structure/B5762616.png)

![N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide](/img/structure/B5762638.png)

![N'-[(3-chlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5762684.png)
![N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-phenylglycinamide](/img/structure/B5762691.png)
![methyl 2-{[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}benzoate](/img/structure/B5762692.png)



![1-[2-(4-isopropyl-3-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5762721.png)

![2-{4-[3-(2-nitrophenyl)-2-propen-1-yl]-1-piperazinyl}pyrimidine](/img/structure/B5762733.png)